molecular formula C23H12N2O6 B5084012 3,5-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

3,5-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

Cat. No.: B5084012
M. Wt: 412.3 g/mol
InChI Key: XVGCZVVFYZUMKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is a complex organic compound with the molecular formula C23H12N2O6 It is characterized by the presence of two isoindole-1,3-dione groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid typically involves the reaction of phthalic anhydride with appropriate amines under controlled conditions. One common method involves the condensation of phthalic anhydride with glycine methyl ester in the presence of a base to form the intermediate, which is then further reacted to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the isoindole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

3,5-Bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
  • 4-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
  • 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoic acid

Uniqueness

What sets 3,5-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. Its dual isoindole-1,3-dione groups contribute to its reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

3,5-bis(1,3-dioxoisoindol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H12N2O6/c26-19-15-5-1-2-6-16(15)20(27)24(19)13-9-12(23(30)31)10-14(11-13)25-21(28)17-7-3-4-8-18(17)22(25)29/h1-11H,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGCZVVFYZUMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC(=C3)C(=O)O)N4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.